N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
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Description
N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a complex organic compound notable for its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula C24H28N4O3 and a molecular weight of approximately 436.5 g/mol. Its structure features a spirocyclic framework with multiple functional groups that enhance its reactivity and interaction with biological systems. The presence of a dimethoxyphenyl group attached to an acetamide moiety is particularly significant for its biological activity.
Anticancer Activity
Research indicates that compounds within the triazaspiro class, including this compound, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives similar to this compound displayed significant inhibition of cell growth in breast and colon cancer cell lines .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. In a series of experiments, derivatives were synthesized and tested for BChE inhibition, with some exhibiting IC50 values in the low micromolar range. These findings suggest that this compound may serve as a lead compound for developing selective BChE inhibitors .
The mechanism by which this compound exerts its biological effects is complex and involves interactions with various biological targets:
- Binding Affinity : Studies have shown that the compound interacts with specific receptors and enzymes through hydrogen bonding and hydrophobic interactions.
- Molecular Docking Studies : Computational studies indicate that the compound binds effectively to the active sites of target enzymes like BChE, confirming its potential as an inhibitor .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Spirocyclic Framework : This step requires careful control of reaction conditions to ensure high yields.
- Functionalization : Subsequent reactions introduce the dimethoxyphenyl and acetamide groups.
Each step is optimized for purity and yield to ensure the final product's efficacy in biological assays .
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations influence biological activity:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-(4-methylphenyl)-2-(3-oxo-1,4,8-triazaspiro[4.5]decen)acetamide | Contains a methyl group on the phenyl ring | Exhibits different receptor selectivity |
N-(p-tolyl)acetamide | Simplified structure with fewer nitrogen atoms | Lower complexity may affect biological activity |
2-Oxo-spiro[4.5]decan derivatives | Similar spirocyclic structure but different substituents | Variations in substituents lead to diverse activities |
This table illustrates how modifications can significantly impact therapeutic potential and efficacy.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-30-17-8-9-18(19(14-17)31-2)24-20(28)15-27-12-10-23(11-13-27)25-21(22(29)26-23)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,24,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGYHCURGZDCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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